molecular formula C13H18N2O5S B6978257 2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid

2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid

Cat. No.: B6978257
M. Wt: 314.36 g/mol
InChI Key: YVXPPKJYVGDGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid is a synthetic organic compound that features a combination of oxane (tetrahydropyran) and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxane Ring: Starting from a suitable precursor, the oxane ring can be formed through cyclization reactions.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution or coupling reactions.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine moiety.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or oxane rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce sulfonamides.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxan-4-yl)-3-(pyridin-2-ylsulfonylamino)propanoic acid
  • 2-(Oxan-4-yl)-3-(pyridin-4-ylsulfonylamino)propanoic acid

Uniqueness

The uniqueness of 2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c16-13(17)12(10-3-6-20-7-4-10)9-15-21(18,19)11-2-1-5-14-8-11/h1-2,5,8,10,12,15H,3-4,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXPPKJYVGDGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNS(=O)(=O)C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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